Thalidomide-O-amido-C8-NH2 hydrochloride

PROTAC linker optimization alkyl linker length ternary complex formation

Select Thalidomide-O-amido-C8-NH2 hydrochloride for PROTAC programs requiring extended linker reach (~10–11 Å) beyond C3/C5 homologs. The C8 alkyl chain confers superior passive membrane permeability and blood-brain barrier penetration versus PEG-based alternatives, critical for CNS-targeted degraders. The thalidomide-based CRBN ligand induces fewer zinc-finger neo-substrate degradations (~13 fewer) compared to pomalidomide, reducing off-target toxicity risk. The terminal amine hydrochloride enables single-step amide coupling without deprotection, accelerating library synthesis. Specified at ≥95% HPLC purity, shipped ambient, stored at -20°C.

Molecular Formula C23H31ClN4O6
Molecular Weight 495.0 g/mol
Cat. No. B11938677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-C8-NH2 hydrochloride
Molecular FormulaC23H31ClN4O6
Molecular Weight495.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.Cl
InChIInChI=1S/C23H30N4O6.ClH/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);1H
InChIKeyKPPZEDZTBDIUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-C8-NH2 Hydrochloride: CRBN-Ligand Linker Conjugate for PROTAC Synthesis


Thalidomide-O-amido-C8-NH2 hydrochloride (CAS 2415263-07-7) is a synthetic E3 ligase ligand-linker conjugate composed of a thalidomide-based cereblon (CRBN) ligand covalently attached to an eight-carbon alkyl chain terminating in a primary amine [1]. The compound is designed as a modular building block for proteolysis-targeting chimera (PROTAC) synthesis, wherein the terminal amine serves as a conjugation handle for attachment to target-protein-binding warheads . It is supplied as a hydrochloride salt with ≥95% HPLC purity and is intended exclusively for research applications in targeted protein degradation .

Why Thalidomide-O-amido-C8-NH2 Hydrochloride Cannot Be Casually Substituted in PROTAC Design


PROTAC linker composition is not a passive structural spacer; it governs ternary complex geometry, cellular permeability, metabolic stability, and degradation efficiency [1]. Alkyl chain length specifically modulates effective molarity, hook effect susceptibility, and membrane transit kinetics in a manner that is not linearly interchangeable with shorter homologs (C3, C5) or PEG-based alternatives [2]. Similarly, the choice of CRBN ligand—thalidomide versus lenalidomide or pomalidomide—directly impacts binding affinity and neo-substrate degradation profiles [3]. Generic substitution without empirical validation of the precise linker-ligand combination therefore risks abrogating degradation efficacy or introducing unintended off-target liabilities.

Quantitative Differentiation Evidence: Thalidomide-O-amido-C8-NH2 Hydrochloride Versus Analogs


Linker Length Comparison: C8 Alkyl Chain Offers Extended Spatial Reach with Quantified Trade-Offs

In head-to-head comparisons of alkyl linker lengths in PROTAC design, the eight-carbon (C8) chain provides extended reach (approximately 10–11 Å contour length) relative to C3 (∼4 Å) and C5 (∼6–7 Å) homologs [1]. However, this extended span introduces a quantifiable liability: C8 linkers increase susceptibility to the hook effect, wherein the PROTAC stabilizes binary POI–PROTAC or E3–PROTAC complexes instead of the productive ternary complex required for ubiquitination [1]. Additionally, the increased hydrodynamic radius of C8 linkers accelerates renal clearance relative to cellular internalization compared to shorter alkyl tethers [2]. The C8 linker thus represents a deliberate selection for targets requiring extended inter-ligand distance at the expense of reduced effective molarity and potential hook-effect limitations.

PROTAC linker optimization alkyl linker length ternary complex formation

Alkyl Linker vs. PEG Linker: Enhanced Membrane Permeability and Reduced Synthesis Complexity

Comparative permeability studies demonstrate that at matched lipophilicity, alkyl-linked PROTAC degraders outperform PEGylated analogues in parallel artificial membrane permeability assays (PAMPA) [1]. This permeability advantage correlates to improved unbound drug concentrations in plasma and brain tissue [1]. Alkyl linkers reduce topological polar surface area (tPSA) by eliminating repeating ether oxygens, enabling the PROTAC molecule to adopt a more compact, membrane-compatible conformation [2]. Additionally, alkyl linkers offer superior synthetic economy: they are prepared from commodity di-acids or amino-alcohols via amide coupling, avoiding the chromatographic desalting steps required for polydisperse PEG homologs [3]. In contrast, PEG linkers exhibit reduced metabolic stability in vivo and are more challenging and costly to synthesize .

PROTAC cell permeability alkyl vs PEG linker membrane diffusion

Terminal Amine Conjugation Handle: Enables Modular Amide Coupling Chemistry

Thalidomide-O-amido-C8-NH2 hydrochloride incorporates a terminal primary amine as a reactive conjugation handle, enabling direct amide bond formation with carboxylic acid-containing target-protein ligands . This contrasts with linker conjugates bearing protected amines (e.g., Boc-protected derivatives) that require an additional deprotection step prior to conjugation , or those with alternative functional handles (e.g., propargyl, azide) that necessitate click chemistry conditions and may introduce triazole moieties affecting ternary complex geometry [1]. The terminal amine enables the most prevalent and robust conjugation strategy in PROTAC synthesis—late-stage amide coupling—without additional synthetic steps [2].

PROTAC synthesis amide coupling modular conjugation

CRBN Ligand Selection: Thalidomide Offers Reduced Neo-Substrate Degradation Risk Compared to Pomalidomide

CRBN-binding affinity differs markedly among IMiD-based ligands: thalidomide exhibits approximately ten-fold lower binding affinity (∼30 μM) compared to lenalidomide and pomalidomide (each ∼3 μM) as measured by fluorescence-based thermal shift assay [1]. More critically, the neo-substrate degradation profile varies substantially: pomalidomide-based PROTACs induce degradation of a broader panel of zinc-finger proteins including ARID2, DTWD1, E4F1, GZF1, PATZ1, ZBTB39, ZNF98, ZNF198, ZNF517, ZNF582, ZNF654, and ZNF787, whereas thalidomide-based PROTACs target a narrower subset [2]. This differential neo-substrate liability has been systematically documented by high-throughput profiling at the Broad Institute, demonstrating that pomalidomide-based PROTACs carry elevated off-target degradation risk [3].

CRBN ligand selectivity neo-substrate degradation PROTAC off-target toxicity

Empirical Validation: C8 Linker Identified as Optimal for Parthenolide-Based IKKβ PROTAC Degradation

In a systematic SAR study of parthenolide-based PROTACs targeting IKKβ, compound 8—incorporating a C8 alkyl linker and substitution at the 4′-position—was identified as the optimal degrader from a series of linker-length variants [1]. This compound achieved a DC50 of 7.15 μM with 91.24% maximum degradation at 10 μM in MDA-MB-231 triple-negative breast cancer cells [1]. The study explicitly concluded that the combination of 4′-position attachment and C8 linker length was optimal for anti-proliferative activity, outperforming alternative linker lengths tested within the same series [1].

IKKβ degradation parthenolide PROTAC C8 linker optimization

Hydrochloride Salt Form: Enhanced Aqueous Solubility for In Vitro Assay Compatibility

Thalidomide-O-amido-C8-NH2 is supplied as the hydrochloride salt form, which confers enhanced aqueous solubility relative to the free base . The hydrochloride salt may dissolve in DMSO (the standard solvent for PROTAC stock solutions) and, in some cases, in aqueous buffers, facilitating direct use in cellular degradation assays . This formulation advantage is particularly relevant for PROTAC intermediates, as alkyl linkers inherently reduce aqueous solubility due to their lipophilic methylene backbone [1]. The salt form mitigates this liability without requiring additional solubilizing excipients, enabling higher stock concentrations and more reliable dose-response curves [2].

PROTAC solubility hydrochloride salt in vitro assay formulation

Optimal Application Scenarios for Thalidomide-O-amido-C8-NH2 Hydrochloride in PROTAC Research


PROTAC Library Synthesis for Target Proteins with Extended Ligand-Binding Site Separation

This conjugate is ideally suited for generating PROTAC libraries against target proteins whose ligand-binding sites are spatially distant from accessible lysine residues on the E3 ligase surface. The C8 alkyl linker provides extended reach (∼10–11 Å) compared to C3 and C5 homologs [1], enabling ternary complex formation in systems where shorter linkers fail to bridge the POI-E3 interface. This application is supported by class-level linker length optimization studies demonstrating that extended alkyl chains are necessary for targets requiring greater inter-ligand distance [1].

CNS-Penetrant PROTAC Development Requiring Enhanced Passive Membrane Diffusion

For degrader programs targeting CNS-localized proteins, the alkyl linker composition of Thalidomide-O-amido-C8-NH2 confers superior passive membrane permeability relative to PEG-based alternatives [2]. Alkyl-linked degraders outperform PEGylated analogues in parallel artificial membrane permeability assays at matched lipophilicity, correlating to improved unbound concentrations in brain tissue [2]. Researchers prioritizing blood-brain barrier penetration should select alkyl-based linker conjugates over PEG variants for initial SAR exploration [3].

Selectivity-Focused Degrader Programs Minimizing Off-Target Zinc-Finger Protein Degradation

In therapeutic programs where neo-substrate degradation presents a toxicity concern, the thalidomide-based CRBN ligand in this conjugate offers a narrower off-target degradation profile compared to pomalidomide-based alternatives [4]. Thalidomide-based PROTACs target approximately 13 fewer zinc-finger neo-substrates than pomalidomide-based degraders [4], making this conjugate the preferred choice for selectivity-driven drug discovery campaigns where minimizing collateral protein elimination is paramount [5].

Cost-Efficient, High-Throughput PROTAC Synthesis Workflows

The terminal amine hydrochloride enables direct, single-step amide coupling to carboxylic acid-containing warheads without requiring deprotection steps . This feature, combined with the alkyl linker's synthetic accessibility from commodity precursors, reduces overall synthetic burden and associated costs compared to PEG-based or protected-amine conjugates [6]. The conjugate is therefore optimized for laboratories conducting large-scale PROTAC library synthesis or high-throughput SAR campaigns where workflow efficiency directly impacts project timelines and resource allocation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-C8-NH2 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.